molecular formula C14H12N4O2S B2768897 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866009-61-2

5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No. B2768897
CAS RN: 866009-61-2
M. Wt: 300.34
InChI Key: WBZBEHAKWVAIIC-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione is a useful research compound. Its molecular formula is C14H12N4O2S and its molecular weight is 300.34. The purity is usually 95%.
BenchChem offers high-quality 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives, including our compound of interest, have demonstrated significant antibacterial and antimycobacterial effects. Researchers have investigated their potential against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . These compounds could serve as promising candidates for developing new antibiotics.

Other Applications

Imidazole-containing compounds have been used in drug development for various diseases, including rheumatoid arthritis, Hodgkin’s disease, and ulcers. Our compound’s unique structure warrants further exploration in these contexts.

properties

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-5-10(6-11-13(19)17-14(20)21-11)9(2)18(8)12-7-15-3-4-16-12/h3-7H,1-2H3,(H,17,19,20)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZBEHAKWVAIIC-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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